Cas no 87679-58-1 (rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid)

rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-2-carboxylicacid, octahydro-, (2R,3aS,7aR)-rel-
- rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid
- 1H-Indole-2-carboxylicacid,octahydro-,(2R,3aS,7aR)-rel-(9CI)
- (2S,3aR,7aS)-rel-Octahydro-indole-2-carboxylic acid
- 145438-94-4
- rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid (~90%, contains cis)
- rel-(2S, 3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid
- (2S, 3aR,7aS)-rel-Octahydro-indole-2-carboxylic acid
- (2S, 3aR,7aS)-Octahydro-indole-2-carboxylic acid
- AKOS015854020
- (2S,3AR,7aS)-rel-octahydro-1H-indole-2-carboxylicacid
- CQYBNXGHMBNGCG-CSMHCCOUSA-N
- 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS)-
- DTXSID30427049
- AS-49299
- FD7165
- BCP16126
- MFCD09952530
- (2S,3AR,7aS)-rel-octahydro-1H- indole-2-carboxylic acid
- (2S,3aR,7aS) octahydro-1H-indole-2-carboxylic acid
- (2S,3aR,7aS)-Octahydroindole-2-carboxylic acid
- (2S,3ar,7as)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
- L-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid
- A808370
- (2S,3aR,7aS)-octahydro-1H-indol-2-carboxylic acid
- (2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-1-ium-2-carboxylate
- SCHEMBL497280
- Q27464679
- CS-0375707
- (2S,3AR,7AS)-OCTAHYDRO-INDOLE-2-CARBOXYLIC ACID
- 87679-58-1
- (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
- AM84415
- (2S,3AR,7aS)-rel-octahydro-1H-indole-2-carboxylic acid
- (2S,3aR,7aS)-perhydroindole-2-carboxylic acid
- L-Octahydroindole-2-carboxylic acid
- AC-28351
- AKOS006284740
-
- MDL: MFCD09952530
- インチ: InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1
- InChIKey: CQYBNXGHMBNGCG-CSMHCCOUSA-N
- ほほえんだ: C1CCC2C(C1)CC(N2)C(=O)O
計算された属性
- せいみつぶんしりょう: 169.110278721g/mol
- どういたいしつりょう: 169.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- ゆうかいてん: >265°C (dec.)
- ようかいど: DMSO (Sparingly), Methanol (sparingly)
rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB483466-1 g |
(2S,3AR,7aS)-rel-octahydro-1H- indole-2-carboxylic acid; . |
87679-58-1 | 1g |
€1409.40 | 2023-06-15 | ||
TRC | O236901-10mg |
rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid |
87679-58-1 | 10mg |
$442.00 | 2023-05-17 | ||
abcr | AB483466-250 mg |
(2S,3AR,7aS)-rel-octahydro-1H- indole-2-carboxylic acid; . |
87679-58-1 | 250mg |
€595.80 | 2023-06-15 | ||
eNovation Chemicals LLC | Y1126770-500mg |
(2S,3aR,7aS)-rel-Octahydro-indole-2-carboxylic acid |
87679-58-1 | 95% | 500mg |
$530 | 2024-07-28 | |
abcr | AB483466-250mg |
(2S,3AR,7aS)-rel-octahydro-1H- indole-2-carboxylic acid; . |
87679-58-1 | 250mg |
€500.00 | 2025-02-17 | ||
Ambeed | A482795-1g |
(2S,3aR,7aS)-rel-Octahydro-1H-indole-2-carboxylic acid |
87679-58-1 | 97% | 1g |
$839.0 | 2024-04-16 | |
eNovation Chemicals LLC | Y1126770-5g |
(2S,3aR,7aS)-rel-Octahydro-indole-2-carboxylic acid |
87679-58-1 | 95% | 5g |
$3805 | 2025-02-19 | |
eNovation Chemicals LLC | Y1126770-1g |
(2S,3aR,7aS)-rel-Octahydro-indole-2-carboxylic acid |
87679-58-1 | 95% | 1g |
$950 | 2025-02-19 | |
abcr | AB483466-100 mg |
(2S,3AR,7aS)-rel-octahydro-1H- indole-2-carboxylic acid; . |
87679-58-1 | 100mg |
€326.00 | 2023-06-15 | ||
TRC | O236901-5mg |
rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid |
87679-58-1 | 5mg |
$ 236.00 | 2023-09-06 |
rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid 関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acidに関する追加情報
Latest Research on rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid (CAS: 87679-58-1) in Chemical Biology and Pharmaceutical Applications
rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid (CAS: 87679-58-1) is a structurally unique bicyclic amino acid derivative that has garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its rigid octahydroindole scaffold, serves as a versatile building block for the synthesis of peptidomimetics and bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in modulating protein-protein interactions and enhancing metabolic stability of peptide-based therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of this compound in the design of selective protease inhibitors. Researchers utilized its constrained conformation to develop novel inhibitors targeting thrombin, achieving a 15-fold improvement in selectivity compared to linear peptide analogs. The CAS: 87679-58-1 scaffold was found to effectively mimic the β-turn structure in natural substrates, providing critical insights for structure-based drug design.
In neuropharmacology, recent investigations have focused on the compound's potential as a precursor for GABA receptor modulators. A team from MIT reported in ACS Chemical Neuroscience (2024) that derivatives of rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid showed promising activity as positive allosteric modulators of GABAA receptors, with improved blood-brain barrier penetration compared to classical benzodiazepines. These findings open new avenues for developing non-sedative anxiolytics.
The synthetic accessibility of this compound has also seen significant advancements. A 2024 Nature Protocols publication detailed an improved asymmetric synthesis route starting from commercially available starting materials, achieving 92% enantiomeric excess and 78% overall yield. This methodological breakthrough addresses previous challenges in large-scale production, making the compound more accessible for medicinal chemistry programs.
Emerging applications in targeted drug delivery systems have been reported in Advanced Drug Delivery Reviews (2023). Researchers functionalized the compound's carboxylic acid group to create pH-responsive drug conjugates, demonstrating enhanced tumor accumulation in mouse models. The rigid bicyclic structure was found to confer stability against enzymatic degradation while maintaining drug release properties.
Ongoing clinical trials (as of Q2 2024) are evaluating derivatives of this compound as potential treatments for fibrotic diseases. Preliminary results suggest that these molecules can effectively inhibit TGF-β signaling pathways with reduced off-target effects compared to current therapies. The unique spatial orientation of functional groups in the 87679-58-1 scaffold appears crucial for this selective inhibition.
Future research directions highlighted in recent review articles include exploring the compound's potential in PROTAC design and as a scaffold for covalent inhibitors. The presence of multiple modifiable positions offers opportunities for creating bifunctional molecules with tailored pharmacological properties. Computational studies predict that further optimization could yield compounds with improved binding kinetics and tissue distribution profiles.
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